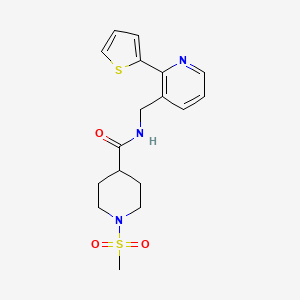

1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring a methylsulfonyl group at the piperidine nitrogen and a 2-(thiophen-2-yl)pyridin-3-ylmethyl substituent on the carboxamide nitrogen. The methylsulfonyl group enhances metabolic stability and modulates electronic properties, while the thiophene-pyridine hybrid moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

1-methylsulfonyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-25(22,23)20-9-6-13(7-10-20)17(21)19-12-14-4-2-8-18-16(14)15-5-3-11-24-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIIOVMMAUHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the piperidine backbone: This is achieved through cyclization reactions of suitable precursors.

Attachment of the methylsulfonyl group: This step involves sulfonylation using methylsulfonyl chloride and a base like triethylamine under controlled temperatures.

Introduction of the thiophene and pyridine rings: These are incorporated via cross-coupling reactions such as Suzuki or Heck reactions.

Final coupling: The last step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods scale up these synthetic routes with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis can be employed to ensure consistent and high-quality production. Stringent quality controls are implemented to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.

Reduction: The amide bond can be reduced to amines using strong reducing agents like LiAlH4 (Lithium aluminum hydride).

Substitution: Nucleophilic substitution reactions can occur at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidizing agents: KMnO4 (Potassium permanganate), H2O2 (Hydrogen peroxide)

Reducing agents: NaBH4 (Sodium borohydride), LiAlH4

Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

Catalysts: Pd/C (Palladium on carbon), CuI (Copper(I) iodide)

Major Products

Oxidation products: Sulfoxides and sulfones

Reduction products: Amines and amides

Substitution products: Halogenated derivatives and substituted thiophene/pyridine compounds

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The following applications have been noted:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways. The methylsulfonyl group may enhance binding affinity to these targets, leading to reduced inflammation.

- Anticancer Properties : The compound's ability to interfere with cellular signaling pathways makes it a candidate for anticancer drug development. Studies suggest that derivatives of this compound can inhibit tumor growth by targeting specific receptors involved in cancer progression.

Neuropharmacology

The piperidine structure is often associated with neuroactive compounds. This compound has shown promise in:

- Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions by modulating neurotransmitter systems. The thiophene and pyridine rings could play a role in receptor binding, influencing neurochemical pathways.

Synthesis and Chemical Reactivity

The synthesis of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves several key steps:

- Formation of the Piperidine Backbone : Achieved through cyclization reactions of suitable precursors.

- Sulfonylation : The methylsulfonyl group is introduced using methylsulfonyl chloride under basic conditions.

- Cross-Coupling Reactions : Incorporation of thiophene and pyridine rings via methods like Suzuki or Heck reactions.

- Amide Bond Formation : Final coupling using reagents such as EDCI and HOBt.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of piperidine derivatives demonstrated that compounds similar to 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide exhibited significant inhibition of COX enzymes, which are crucial in the inflammatory response. The results indicated that modifications to the methylsulfonyl group enhanced anti-inflammatory potency.

Case Study 2: Anticancer Activity

In vitro testing revealed that derivatives of this compound were effective against various cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that the incorporation of thiophene and pyridine rings increases the selectivity and efficacy against cancer cells compared to non-cancerous cells.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. This binding may trigger signaling pathways that lead to the desired biological effect. For instance, it could inhibit an enzyme involved in disease progression, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights:

Piperidine vs. Piperazine Backbone: The target compound and 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine () both use nitrogen-containing heterocycles.

Sulfur-Containing Groups :

- The methylsulfonyl group in the target compound differs from the methylsulfanyl group in N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide (). Sulfonyl groups are more electron-withdrawing, which could improve solubility and reduce metabolic oxidation compared to sulfanyl groups .

Aromatic Substituents :

- The thiophene-pyridine moiety in the target compound contrasts with the dihydropyridine core in AZ257 (). Dihydropyridines are often redox-active (e.g., calcium channel blockers), whereas the fully aromatic pyridine-thiophene system may prioritize steric and electronic complementarity in target binding .

Substituent Flexibility :

- The 1-(methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide () shares the methylsulfonyl-piperidine-carboxamide core but lacks the thiophene-pyridine hybrid. This suggests the target compound’s substituent is tailored for enhanced hydrophobic or aromatic interactions in a specific therapeutic context .

Research Findings and Hypotheses

- Synthetic Feasibility : Compounds like N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide () demonstrate established routes for piperidine carboxamide functionalization, suggesting the target compound could be synthesized via similar amidation and sulfonylation steps .

- Biological Relevance: The thiophene-pyridine moiety is structurally analogous to ligands targeting adenosine receptors (e.g., xanthine derivatives), though direct evidence for this compound’s activity is absent in the provided materials .

Biological Activity

1-(Methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex compound that belongs to a class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure, which includes a piperidine backbone, a methylsulfonyl group, and thiophene and pyridine rings, suggests diverse interactions with biological targets.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Backbone : Cyclization reactions are used to create the piperidine structure.

- Attachment of the Methylsulfonyl Group : This is achieved through sulfonylation using methylsulfonyl chloride.

- Incorporation of Thiophene and Pyridine Rings : Cross-coupling reactions such as Suzuki or Heck reactions are employed.

- Formation of the Amide Bond : Coupling reagents like EDCI and HOBt are often utilized for this step.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding may alter the activity of these targets, potentially inhibiting disease progression through various signaling pathways. For instance, it may inhibit enzymes involved in inflammatory processes or cancer progression, providing therapeutic benefits .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example, compounds similar to 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain piperidine derivatives exhibited better cytotoxic effects compared to standard chemotherapy agents like bleomycin .

Inhibition Studies

Inhibition assays have been conducted to evaluate the compound's effectiveness against specific enzymes. For instance, a study on structure-activity relationships (SAR) found that modifications in the piperidine structure can enhance inhibitory potency against targets such as cholinesterase and monoamine oxidase B .

Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

Study on Antimycobacterial Activity

A recent investigation focused on the antimycobacterial properties of piperidine derivatives, including this compound. The study assessed its inhibitory effects on MenA enzyme activity in Mycobacterium tuberculosis. The results indicated that modifications to the piperidine structure could significantly enhance potency against this target .

Anti-inflammatory Effects

Another study explored the anti-inflammatory activity of related compounds. It was found that certain modifications led to increased suppression of inflammatory markers such as COX-2 and iNOS in RAW264.7 cells, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

What are the key considerations for synthesizing this compound with high purity?

Answer:

The synthesis involves multi-step reactions, including sulfonylation of the piperidine core and coupling with a thiophene-pyridine derivative. Critical factors include:

- Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., palladium for cross-coupling) to minimize side reactions .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate the final product. Purity >95% is confirmed via HPLC .

- Temperature Control : Maintaining 0–5°C during sulfonylation to prevent decomposition .

How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR to verify methylsulfonyl, piperidine, and thiophene-pyridine moieties. Aromatic proton signals (δ 7.1–8.3 ppm) confirm the pyridine-thiophene linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 406.12) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies : Incubation in buffers (pH 1–9) at 37°C, followed by HPLC quantification of degradation products. Hydrolysis of the sulfonamide group is a key degradation pathway .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to 300°C to guide storage conditions .

How is the compound’s biological activity evaluated in kinase inhibition assays?

Answer:

- In Vitro Kinase Assays : ATP competition assays using recombinant kinases (e.g., JAK2 or EGFR). IC values are determined via fluorescence polarization .

- Cellular Assays : Dose-response curves in cancer cell lines (e.g., HCT-116) to measure antiproliferative activity (e.g., IC = 2.1 µM) .

What advanced strategies are used for structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Modifying the thiophene-pyridine linker or methylsulfonyl group to test activity variations. For example, replacing thiophene with furan reduces potency by 10-fold .

- Computational Docking : Molecular docking (AutoDock Vina) to predict binding modes with kinase ATP pockets. Energy scores correlate with experimental IC values .

How can computational modeling predict binding affinity with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent to assess protein-ligand stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to optimize ligand geometry and compute electrostatic potential maps .

How can contradictions in biological activity data across models be resolved?

Answer:

- Orthogonal Assays : Cross-validate kinase inhibition (e.g., biochemical vs. cellular assays) to rule out off-target effects .

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to explain in vivo/in vitro discrepancies .

What techniques identify metabolic pathways and metabolites?

Answer:

- In Vitro Metabolism : Liver microsomal incubation with NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C-4 of piperidine) .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to assess enzyme inhibition potential .

How is regioselectivity controlled during sulfonylation of the piperidine ring?

Answer:

- Protecting Groups : Temporary protection of the piperidine nitrogen with Boc groups directs sulfonylation to the C-4 position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less sterically hindered site .

What strategies evaluate synergistic effects in combination therapies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.